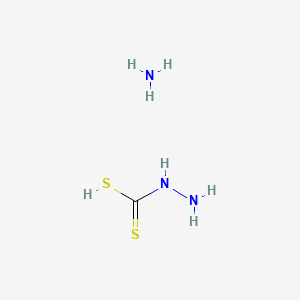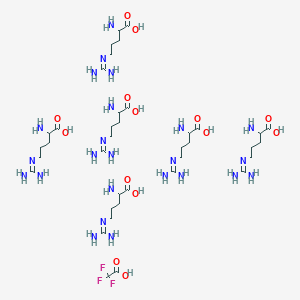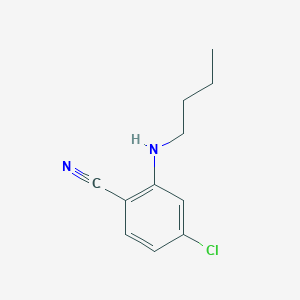
1-(2-Ethylphenyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethylphenyl)propan-1-amine is an organic compound belonging to the class of amines It features a propan-1-amine backbone with an ethyl-substituted phenyl group at the second position
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Ethylphenyl)propan-1-amine can be synthesized through several methods. One common approach involves the alkylation of 2-ethylphenylacetonitrile followed by reduction. The reaction typically proceeds as follows:
Alkylation: 2-Ethylphenylacetonitrile is reacted with a suitable alkylating agent, such as ethyl bromide, in the presence of a base like sodium hydride.
Reduction: The resulting nitrile is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable and cost-effective methods. Catalytic hydrogenation is often preferred due to its efficiency and ability to produce high yields. The process typically involves:
Catalytic Hydrogenation: The nitrile intermediate is subjected to hydrogen gas in the presence of a catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions: 1-(2-Ethylphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), or halogens (Cl2, Br2).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, catalytic hydrogenation.
Substitution: HNO3, H2SO4, Cl2, Br2, typically under controlled temperature and solvent conditions.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
1-(2-Ethylphenyl)propan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of amine-related biochemical pathways and enzyme interactions.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism by which 1-(2-Ethylphenyl)propan-1-amine exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing various molecular pathways. For instance, as an amine, it can act as a ligand for certain receptors or as a substrate for enzymatic reactions, modulating biological processes.
類似化合物との比較
1-(2-Ethylphenyl)propan-1-amine can be compared with other similar compounds, such as:
1-Phenylpropan-1-amine: Lacks the ethyl substitution, leading to different chemical and biological properties.
1-(2-Methylphenyl)propan-1-amine: Features a methyl group instead of an ethyl group, affecting its reactivity and applications.
1-(2-Isopropylphenyl)propan-1-amine: Contains an isopropyl group, which may influence its steric and electronic properties.
特性
分子式 |
C11H17N |
|---|---|
分子量 |
163.26 g/mol |
IUPAC名 |
1-(2-ethylphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17N/c1-3-9-7-5-6-8-10(9)11(12)4-2/h5-8,11H,3-4,12H2,1-2H3 |
InChIキー |
JPRNZIKNLCDMNS-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1C(CC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenolate](/img/structure/B12088890.png)




![Ethyl[2-(methylsulfanyl)ethyl]amine](/img/structure/B12088929.png)






